Octahydro-2H-1,3-diazonin-2-one
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Overview
Description
Octahydro-2H-1,3-diazonin-2-one is a heterocyclic compound with the molecular formula C7H14N2O. It is also known as 1,3-diazonan-2-one. This compound is characterized by its octahydro structure, which means it contains eight hydrogen atoms, and a diazonin ring, which is a nitrogen-containing ring structure. The compound has a molecular weight of 142.2 g/mol and exhibits unique chemical properties that make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-1,3-diazonin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. For example, the reaction of a cyclic ketone with hydrazine can lead to the formation of the diazonin ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-1,3-diazonin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atoms in the diazonin ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the compound with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted diazonin compounds with different functional groups .
Scientific Research Applications
Octahydro-2H-1,3-diazonin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-2H-1,3-diazonin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the diazonin ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar octahydro structure but has a different ring system.
1,3-Dihydro-2H-imidazol-2-one: Another nitrogen-containing heterocycle, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Octahydro-2H-1,3-diazonin-2-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
29284-44-4 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,3-diazonan-2-one |
InChI |
InChI=1S/C7H14N2O/c10-7-8-5-3-1-2-4-6-9-7/h1-6H2,(H2,8,9,10) |
InChI Key |
SDFWHCUMXUDWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=O)NCC1 |
Origin of Product |
United States |
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